Tri-O-benzyl FR 900098

説明

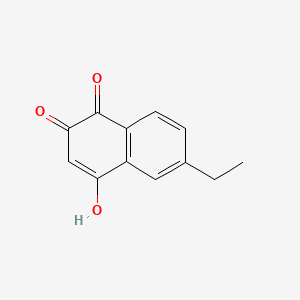

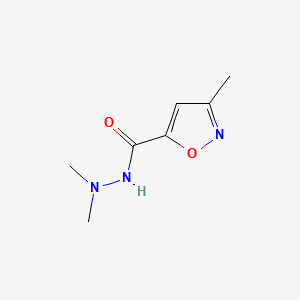

Tri-O-benzyl FR 900098 is a protected Antibiotic FR 900098 . It has a molecular formula of C26H30NO5P and a molecular weight of 467.49 .

Synthesis Analysis

The biosynthetic cluster for FR-900098 has been cloned from Streptomyces rubellomurinus and heterologously expressed in Streptomyces lividans and Escherichia coli . The enzymatic biosynthesis of FR-900098 analogues and the establishment of an in vivo platform for the biosynthesis of an N-propionyl derivative FR-900098P have been reported .Molecular Structure Analysis

The molecular formula of Tri-O-benzyl FR 900098 is C26H30NO5P .Chemical Reactions Analysis

Detailed biochemical studies with purified enzymes were used to verify each of the reactions in the antimalarial biosynthesis . An unprecedented functional role for nucleotide conjugation to intermediates within the pathway was revealed .Physical And Chemical Properties Analysis

The molecular formula of Tri-O-benzyl FR 900098 is C26H30NO5P and its molecular weight is 467.49 .科学的研究の応用

Organic Synthesis and Catalysis

One significant application of related compounds to Tri-O-benzyl FR 900098 is in organic synthesis, where they serve as reagents or catalysts to facilitate chemical reactions. For instance, the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent represents a novel approach in the synthesis of benzyl ethers. This method offers good yields and highlights TriBOT's role as an inexpensive, stable, crystalline solid with high atom economy (Yamada, Fujita, & Kunishima, 2012). Similarly, compounds with the tris(triazolyl)methanol structure have been developed to act as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing the versatility of these compounds in enhancing the efficiency of organic reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Material Science and Environmental Applications

In the realm of material science, benzene-1,3,5-triamine based cross-linked polyamines and their composites have been synthesized for environmental applications, such as the removal of lead ions from aqueous solutions. These materials demonstrate the potential of triazine-based compounds in addressing environmental pollutants effectively (Albakri, Abdelnaby, Saleh, & Hamouz, 2018).

Drug Development and Molecular Design

Furthermore, the structure-guided design and biosynthesis of novel FR-900098 analogues have been explored for their potential as potent inhibitors against Plasmodium falciparum, showcasing the application of these compounds in the development of antimalarial drugs. Specifically, an N-propionyl derivative of FR-900098 has been identified as a more promising drug candidate due to its enhanced inhibitory effect on the 1-deoxy-D-xylulose 5-phosphate reductoisomerase enzyme of P. falciparum (Cobb, Bae, Li, DeSieno, Nair, & Zhao, 2015).

作用機序

Target of Action

Tri-O-benzyl FR 900098 primarily targets the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) . This enzyme plays a crucial role in the nonmevalonate pathway for isoprenoid biosynthesis in many organisms, including Plasmodium falciparum, the parasite responsible for the most virulent form of malaria .

Mode of Action

Tri-O-benzyl FR 900098 acts as an inhibitor of the Dxr enzyme . By binding to this enzyme, it prevents the normal function of the enzyme, thereby disrupting the nonmevalonate pathway for isoprenoid biosynthesis . This disruption can inhibit the growth and proliferation of the malaria parasite.

Biochemical Pathways

The compound affects the nonmevalonate pathway for isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that are involved in various biological functions, including cell membrane maintenance, hormone production, and protein modification. By inhibiting the Dxr enzyme, Tri-O-benzyl FR 900098 disrupts the production of these essential compounds, leading to detrimental effects on the organisms that rely on this pathway .

Pharmacokinetics

It’s known that the compound is a protected form of the antibiotic fr 900098 , suggesting that it may have similar ADME properties

Result of Action

The inhibition of the Dxr enzyme by Tri-O-benzyl FR 900098 leads to a disruption in the nonmevalonate pathway for isoprenoid biosynthesis . This disruption can inhibit the growth and proliferation of the malaria parasite, making the compound a potential therapeutic agent for the treatment of malaria .

将来の方向性

The enzymatic biosynthesis of FR-900098 analogues and the establishment of an in vivo platform for the biosynthesis of an N-propionyl derivative FR-900098P have been reported . This derivative is found to be a significantly more potent inhibitor of Plasmodium falciparum 1-deoxy-D-xylulose 5-phosphate reductoisomerase (PfDxr) than the parent compound, and thus a more promising antimalarial drug candidate .

特性

IUPAC Name |

N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30NO5P/c1-23(28)27(30-20-24-12-5-2-6-13-24)18-11-19-33(29,31-21-25-14-7-3-8-15-25)32-22-26-16-9-4-10-17-26/h2-10,12-17H,11,18-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOPUVTELUIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858510 | |

| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-benzyl FR 900098 | |

CAS RN |

1003599-68-5 | |

| Record name | Bis(phenylmethyl) P-[3-[acetyl(phenylmethoxy)amino]propyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003599-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl {3-[acetyl(benzyloxy)amino]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)